Sonlicromanol (hydrochloride)
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Overview
Description
It is primarily being investigated as a potential treatment for inherited mitochondrial diseases such as Leigh’s Disease, MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), and LHON (Leber’s Hereditary Optic Neuropathy) . These diseases are characterized by dysfunctional mitochondria, leading to increased levels of cellular reactive oxygen species (ROS), which cause a wide range of symptoms .
Preparation Methods
KH176 (hydrochloride) is synthesized through a series of chemical reactions starting from trolox, a water-soluble form of vitamin E. The synthetic route involves modifying the side chain on the carboxyl moiety while conserving the chromanyl group, which bears the antioxidant capacity . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
KH176 (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: It acts as a redox modulator, influencing the redox state of cells.
Substitution: The compound can interact with various cellular components, leading to the substitution of functional groups.
Common reagents and conditions used in these reactions include reducing agents, oxidizing agents, and various solvents. The major products formed from these reactions are typically more stable and less reactive species.
Scientific Research Applications
KH176 (hydrochloride) has several scientific research applications, including:
Mechanism of Action
KH176 (hydrochloride) exerts its effects through several mechanisms:
Antioxidant Activity: It directly scavenges reactive oxygen species (ROS), reducing oxidative stress in cells.
Redox Modulation: The compound boosts the peroxiredoxin-thioredoxin system, enhancing the cell’s ability to manage oxidative stress.
Selective Suppression: KH176 (hydrochloride) selectively suppresses microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammation and cancer.
The molecular targets and pathways involved include the mitochondrial oxidative phosphorylation system, the peroxiredoxin-thioredoxin system, and the mPGES-1 pathway .
Comparison with Similar Compounds
KH176 (hydrochloride) is unique in its dual role as an antioxidant and redox modulator. Similar compounds include:
Trolox: A water-soluble form of vitamin E, which also has antioxidant properties.
N-(2-mercaptopropionyl)-glycine (MPG): Another antioxidant used in studies of oxidative stress.
Properties
IUPAC Name |
(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWCHDZDIRYBZ-MQZJHDQISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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